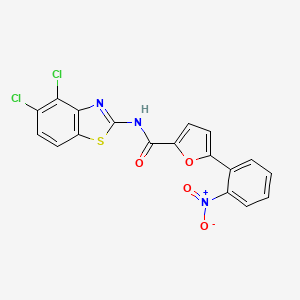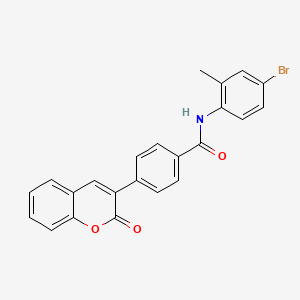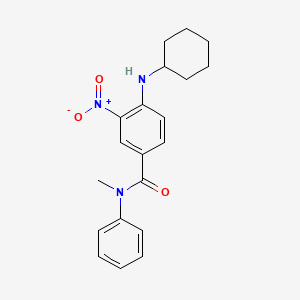![molecular formula C15H10Cl2N2OS B4137482 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B4137482.png)
3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol
Overview
Description
3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring, which is further connected to an aminophenol moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves the formation of the thiazole ring followed by the introduction of the 2,4-dichlorophenyl group and the aminophenol moiety. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-aminophenol under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems to ensure consistent quality. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the aminophenol moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol
- **4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol
- **3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}aniline
Uniqueness
3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol is unique due to the specific positioning of the 2,4-dichlorophenyl group and the aminophenol moiety, which may result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPJCMLPWANFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
![ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B4137405.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4137408.png)
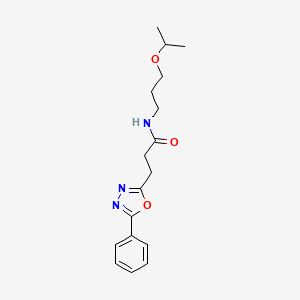

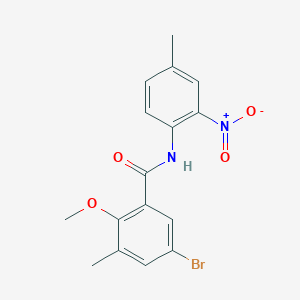
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)
![N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B4137454.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)
![dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)
